REACTION_SMILES
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[CH3:15][OH:16].[Cl:17][CH2:18][Cl:19].[n:1]1[cH:2][cH:3][cH:4][c:5]2[cH:6][c:7]([CH2:11][C:12](=[O:13])[OH:14])[cH:8][cH:9][c:10]12>>[n:1]1[cH:2][cH:3][cH:4][c:5]2[cH:6][c:7]([CH2:11][C:12]([O:13][CH3:15])=[O:14])[cH:8][cH:9][c:10]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)Cc1ccc2ncccc2c1
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Name
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Type
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product
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Smiles
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COC(=O)Cc1ccc2ncccc2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |